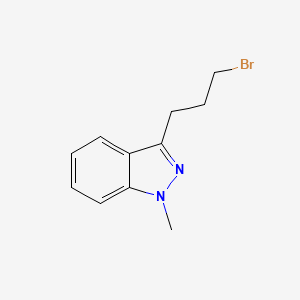

3-(3-Bromopropyl)-1-methyl-1h-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrN2 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

3-(3-bromopropyl)-1-methylindazole |

InChI |

InChI=1S/C11H13BrN2/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3 |

InChI Key |

PAFUNXBRLUPNLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCCBr |

Origin of Product |

United States |

Isolation and Purification Protocols for Halogenated Indazole Compounds

The isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding a compound of high purity. For halogenated indazole compounds, a combination of standard organic chemistry techniques is typically employed. reachemchemicals.com

Overview of Purification Techniques

The primary methods for purifying solid organic compounds like substituted indazoles include extraction, column chromatography, and recrystallization. reachemchemicals.com Filtration is used to separate solid products from liquid phases throughout the process. For volatile solids, sublimation can be an effective purification method.

Chromatographic Methods

Chromatography is a powerful technique for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. reachemchemicals.com

Column Chromatography : This is one of the most common methods for purifying indazole derivatives. amazonaws.comthieme-connect.de A glass column is packed with a solid adsorbent, typically silica (B1680970) gel, and the crude product is loaded onto the top. reachemchemicals.com A solvent or a mixture of solvents (the eluent), such as ethyl acetate/hexanes, is passed through the column, carrying the components of the mixture at different rates. amazonaws.comreachemchemicals.com Fractions are collected and analyzed to isolate the pure compound.

Thin-Layer Chromatography (TLC) : TLC is an essential analytical tool used to monitor the progress of a reaction and to determine the purity of the fractions collected during column chromatography. reachemchemicals.com A small spot of the sample is applied to a plate coated with an adsorbent, and the plate is developed in a solvent chamber. reachemchemicals.com

Recrystallization

Recrystallization is a technique used to purify impure solid compounds based on differences in solubility. The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools slowly, the desired compound forms pure crystals, leaving impurities behind in the solution. The pure crystals are then collected by filtration. For instance, a substituted 1-methyl-1H-indazole-3-carboxylic acid methyl ester has been successfully recrystallized from isooctane. prepchem.com

Extraction and Work-up Procedures

Following the completion of a reaction, a "work-up" procedure is performed to isolate the crude product. This typically involves liquid-liquid extraction. The reaction mixture is often diluted with water and extracted with an immiscible organic solvent, such as methylene (B1212753) chloride. prepchem.com The product preferentially dissolves in the organic layer, which is then separated from the aqueous layer containing inorganic salts and other water-soluble impurities. prepchem.com The organic layer is then dried over an agent like magnesium sulfate (B86663) and concentrated to yield the crude product, which can be further purified. prepchem.com

Specific Considerations for Halogenated Compounds

The presence of a halogen, such as bromine, can influence the physical properties of the molecule, which may be considered during purification. Brominated organic compounds are typically denser than their non-brominated analogs. While general purification protocols are effective, specific methods for purifying crude solutions of bromine-containing compounds have been developed, particularly for industrial applications, which involve crystallization from mixed solvent systems to obtain high-purity solids at a high yield. google.com The choice of solvents for both chromatography and recrystallization must be optimized to achieve efficient separation and purification of the target halogenated indazole.

The table below summarizes the common purification techniques applicable to halogenated indazole compounds.

| Technique | Principle | Application | Reference |

| Column Chromatography | Differential adsorption on a solid stationary phase. | Separation of N1/N2 isomers; removal of byproducts and unreacted starting materials. | amazonaws.comreachemchemicals.comthieme-connect.de |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Final purification of a solid product to obtain a high-purity crystalline material. | prepchem.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial isolation of the crude product from the aqueous reaction mixture after work-up. | prepchem.com |

| Thin-Layer Chromatography | Differential migration on a coated plate. | Monitoring reaction progress and assessing the purity of isolated fractions. | reachemchemicals.com |

| Filtration | Separation of a solid from a liquid using a porous medium. | Collecting crystallized product after recrystallization or isolating solid intermediates. |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 3-(3-Bromopropyl)-1-methyl-1H-indazole provides specific information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring, the protons of the N-methyl group, and the protons of the 3-bromopropyl side chain.

The four aromatic protons on the benzene (B151609) ring portion of the indazole core typically appear as distinct multiplets in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns (doublets, triplets, or combinations thereof) depend on their relative positions and coupling with adjacent protons.

The N-methyl group protons are expected to appear as a sharp singlet further upfield, typically around 3.8-4.0 ppm, as they are attached to a nitrogen atom and have no adjacent protons to couple with.

The protons of the 3-bromopropyl chain would exhibit characteristic signals:

The methylene (B1212753) group attached to the indazole ring (C1') would likely resonate as a triplet.

The central methylene group (C2') would appear as a multiplet (specifically, a quintet or sextet) due to coupling with the protons on both adjacent methylene groups.

The methylene group bonded to the bromine atom (C3') would be the most deshielded of the aliphatic protons, appearing as a triplet at a lower field due to the electronegativity of the bromine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 – 8.0 | m | - |

| N-CH₃ | ~3.9 | s | - |

| Indazole-CH₂- | ~3.1 | t | ~7.5 |

| -CH₂-CH₂-CH₂- | ~2.3 | m (quintet) | ~7.5 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms.

The carbon atoms of the indazole ring are expected to resonate in the aromatic region of the spectrum (approximately 110-140 ppm). The N-methyl carbon will produce a signal in the aliphatic region, typically around 30-35 ppm. The three carbon atoms of the bromopropyl side chain will also appear in the aliphatic region, with the carbon atom bonded to the electronegative bromine atom showing a downfield shift compared to the other two methylene carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 – 140 |

| N-CH₃ | ~33 |

| Indazole-CH₂- | ~28 |

| -CH₂-CH₂-CH₂- | ~32 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups in the propyl chain, confirming their connectivity (-CH₂-CH₂-CH₂-). It would also map the connectivity of the protons within the aromatic ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the N-methyl proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. beilstein-journals.org This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. For example, HMBC would show a correlation from the N-methyl protons to the carbon atoms of the indazole ring to which the nitrogen is attached, confirming the position of the methyl group at N1. beilstein-journals.org It would also show correlations between the protons of the C1' methylene group and the C3 carbon of the indazole ring, confirming the attachment point of the side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. d-nb.info The molecular formula for this compound is C₁₁H₁₃BrN₂. appchemical.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. HRMS can measure the mass of these ions with sufficient accuracy (typically to within 5 ppm) to confirm the specific elemental composition and distinguish it from other potential formulas with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₄⁷⁹BrN₂⁺ | 253.0395 |

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure.

For this compound, the fragmentation is expected to be influenced by the structure's key features: the stable indazole ring and the alkyl bromide chain. Common fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond between the first and second carbon atoms of the propyl chain (C1'-C2'), leading to the formation of a stable 1-methyl-1H-indazol-3-ylmethyl cation.

Loss of the Propyl Bromide Chain: Cleavage of the bond between the indazole ring and the propyl chain, resulting in a fragment corresponding to the 1-methyl-1H-indazole cation.

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) from the molecular ion is a common fragmentation pathway for alkyl bromides.

Analysis of the masses of these fragment ions allows for the reconstruction of the molecular structure, providing strong confirmatory evidence for the compound's identity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

While a specific, publicly available IR spectrum for this compound is not detailed in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structural components and data from related indazole derivatives. d-nb.inforesearchgate.net The primary functional groups in this compound include the N-methylated indazole ring, the aromatic system, the aliphatic propyl chain, and the carbon-bromine bond.

The analysis of related compounds, such as other bromo-indazole derivatives and complex indazoles, provides a basis for assigning expected spectral regions. researchgate.net For instance, the indazole ring itself gives rise to several characteristic bands. The region between 1600 cm⁻¹ and 1300 cm⁻¹ typically contains multiple signals from the stretching vibrations of the C=C and C=N bonds within the heterocyclic aromatic system, along with aromatic C-H rocking modes. d-nb.info Out-of-plane bending modes for the indazole ring are generally observed in the 1000 cm⁻¹ to 700 cm⁻¹ range. d-nb.info

The aliphatic portions of the molecule, the propyl chain and the methyl group, will exhibit C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ range. The presence of the C-Br bond is expected to produce a characteristic absorption in the lower frequency "fingerprint" region of the spectrum, with studies on similar bromo-substituted heterocycles showing C-Br stretching vibrations around 675 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | Aromatic C-H Stretch | Indazole Ring |

| 3000 - 2850 | Aliphatic C-H Stretch | Propyl Chain, Methyl Group |

| 1620 - 1450 | C=C and C=N Stretch | Indazole Ring |

| 1470 - 1370 | C-H Bend | Propyl Chain, Methyl Group |

| 1000 - 700 | Aromatic C-H Out-of-Plane Bend | Indazole Ring |

| 700 - 600 | C-Br Stretch | Bromopropyl Group |

This predictive analysis, grounded in the spectroscopic data of analogous structures, serves as a valuable guide for the characterization of this compound.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. tugraz.at This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of molecular structure and conformation in the solid state. researchgate.net

A specific crystal structure for this compound has not been reported in the surveyed scientific literature. However, the application of this technique to related indazole and heterocyclic derivatives provides significant insight into the structural parameters that would be expected for this compound. researchgate.netmdpi.com X-ray studies on various indazole derivatives consistently show that the fused heterocyclic ring system is planar. researchgate.netmdpi.com

For illustrative purposes, crystallographic data from a related substituted triazolo-thiadiazole compound containing a fused heterocyclic system demonstrates the type of detailed structural information that can be obtained. mdpi.com Analysis of such structures allows for the precise measurement of all geometric parameters. In the case of this compound, an X-ray analysis would definitively establish the planarity of the indazole core, the conformation of the flexible bromopropyl side chain, and the precise bond lengths and angles, including the C-Br bond. It would also reveal how the molecules pack together in the crystal lattice, governed by intermolecular forces. tugraz.at

Table 2: Example Crystallographic Data for a Related Fused Heterocyclic Compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- appchemical.comresearchgate.netnist.govtriazolo[3,4-b] appchemical.comnist.govresearchgate.netthiadiazole 9. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.486 |

This example highlights the precision of single-crystal X-ray diffraction and the foundational data it provides for understanding molecular architecture in the solid state. Such an analysis for this compound would be invaluable for its complete structural elucidation.

Theoretical and Computational Investigations of 3 3 Bromopropyl 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the behavior of molecules at the electronic level. These methods are instrumental in understanding the intrinsic properties of 3-(3-Bromopropyl)-1-methyl-1H-indazole.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating molecular properties that can predict chemical reactivity and stability. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine key electronic parameters. nih.govresearchgate.net

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net The MEP map helps identify sites susceptible to electrophilic and nucleophilic attack by visualizing the charge distribution across the molecule. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data) This table presents hypothetical data based on typical DFT calculation results for analogous heterocyclic compounds for illustrative purposes.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Total Energy | -2150 Hartree | The total electronic energy of the optimized geometry. |

Conformational Analysis of the Bromopropyl Side Chain

The bromopropyl side chain attached to the indazole ring introduces significant conformational flexibility. Conformational analysis is performed to identify the most stable arrangements (conformers) of this side chain and the energy barriers between them. This is achieved by systematically rotating the single bonds (C-C) within the propyl chain and calculating the corresponding energy at each step.

The relative orientation of the bromine atom with respect to the indazole core can be described by dihedral angles. The resulting potential energy surface reveals low-energy conformers, such as anti and gauche arrangements, which correspond to energy minima. Understanding the preferred conformations is vital as they can influence the molecule's intermolecular interactions and its ability to bind to other molecules. mdpi.com

Table 2: Relative Energies of Key Conformers of the Bromopropyl Side Chain (Illustrative) This table contains hypothetical data to illustrate the typical energy differences between conformers.

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Anti | ~180° | 0.00 | 65% |

| Gauche (+) | ~+60° | 0.85 | 17.5% |

| Gauche (-) | ~-60° | 0.85 | 17.5% |

Prediction of Reactivity and Regioselectivity

Computational methods are highly effective in predicting the reactivity of different sites within a molecule. For substituted indazoles, regioselectivity is a critical aspect, particularly in reactions like N-alkylation where substitution can occur at either the N1 or N2 position of the indazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org In the case of this compound, the N1 position is already occupied by a methyl group, directing any further substitution on the ring.

However, the primary site of reactivity for this molecule is the terminal bromine atom on the propyl side chain, which is susceptible to nucleophilic substitution. To quantify and predict reactivity at various atomic sites, DFT calculations are used to compute reactivity descriptors. Natural Bond Orbital (NBO) analysis provides atomic partial charges, while Fukui functions and local softness indices help identify the most likely sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netnih.gov For the indazole ring, these calculations can predict the most probable positions for electrophilic aromatic substitution. chemrxiv.org

Table 3: Calculated Reactivity Indices for Selected Atoms (Illustrative) This table presents hypothetical Fukui indices to illustrate how reactive sites are predicted.

| Atom | NBO Charge (e) | Fukui Index (f⁻) for Nucleophilic Attack | Fukui Index (f⁺) for Electrophilic Attack |

| C (terminal, with Br) | +0.15 | 0.25 | 0.10 |

| Br | -0.18 | 0.12 | 0.05 |

| N2 (indazole ring) | -0.30 | 0.08 | 0.15 |

| C7 (indazole ring) | -0.21 | 0.05 | 0.22 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the motion and interactions of molecules over time. mdpi.com These techniques are essential for understanding the dynamic behavior of this compound.

Energetic Landscapes and Preferred Conformations

Molecular mechanics employs classical force fields to model the potential energy of a system as a function of its atomic coordinates. This approach is computationally less intensive than quantum mechanics, allowing for the exploration of the complete conformational space of flexible molecules like this compound.

By performing systematic conformational searches or running molecular dynamics simulations, an energetic landscape can be generated. This landscape maps the potential energy for all possible conformations, highlighting the lowest-energy (most stable) states and the transition pathways between them. These simulations confirm and expand upon the findings from quantum chemical conformational analysis, providing a more comprehensive view of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Intermolecular Interactions and Solvent Effects (Computational Modeling)

The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. mdpi.com Molecular dynamics simulations can model a system containing many molecules, allowing for the study of these interactions, which include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds involving the indazole nitrogen atoms. researchgate.net Understanding these interactions is key to predicting macroscopic properties like boiling point and solubility.

Furthermore, chemical reactions and molecular properties are significantly influenced by the solvent. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box. chemrxiv.org MD simulations with explicit solvent molecules provide detailed insights into the specific interactions between the solute and solvent, such as the formation of a solvent shell around the molecule, which can affect its conformational preferences and reactivity. chemrxiv.org

Computational Modeling of Biological Target Interactions (In Silico Screening)

In silico screening has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identifying and optimizing potential drug candidates. creative-biostructure.comqima-lifesciences.com For the compound this compound, while specific computational studies are not extensively documented in publicly available literature, we can extrapolate the potential methodologies and outcomes based on extensive research conducted on the broader class of indazole derivatives. These computational techniques, including ligand-protein docking and pharmacophore modeling, are crucial for predicting how the compound might interact with biological targets at a molecular level.

Ligand-Protein Docking Studies for Potential Binding Sites

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.govjscimedcentral.com This technique is instrumental in structure-based drug design for predicting the binding affinity and mode of action of a compound. researchgate.netresearchgate.net

While docking studies specifically for this compound are not readily found, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various protein families, particularly kinases. nih.gov Research on other indazole derivatives has shown their potential to bind to the ATP-binding site of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. derpharmachemica.comnih.gov

For a hypothetical docking study of this compound, the initial step would involve identifying potential protein targets. Based on the activities of similar indazole-containing molecules, candidate targets could include Fibroblast Growth Factor Receptors (FGFR), Trypanothione Reductase (TryR), and various protein kinases involved in renal cancer. nih.govrsc.orgtandfonline.com

The process would involve:

Preparation of the Receptor and Ligand: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would be generated and its energy minimized using computational chemistry software. rsc.org

Docking Simulation: Using software such as AutoDock, a simulation would be run to fit the ligand into the active site of the protein. nih.govrsc.org The program explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The resulting poses are then "scored" based on a function that estimates the binding free energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

The analysis of these interactions would reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the indazole core, the methyl group, or the bromopropyl side chain. For instance, the nitrogen atoms of the indazole ring are known to act as hydrogen bond acceptors or donors, which is a critical interaction for binding to the hinge region of many kinases. nih.gov

Below is an interactive table illustrating hypothetical docking scores and key interactions for this compound with various potential protein targets, based on findings for similar indazole derivatives.

| Target Protein | PDB ID | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 3WJ6 | -8.5 | Ala564, Asp641 | Cancer |

| Aromatase | 3EQM | -7.9 | Arg115, Met374 | Breast Cancer |

| Discoidin Domain Receptor 1 (DDR1) | 6FEW | -9.2 | Val603, Leu623, Asp672 | Renal Cancer |

| Trypanothione Reductase (TryR) | 2JK6 | -8.1 | Ser14, Trp21, His461 | Leishmaniasis |

Note: The data in this table is illustrative and based on studies of other indazole derivatives. It does not represent experimentally validated results for this compound.

Pharmacophore Modeling for Indazole Derivatives

Pharmacophore modeling is another crucial ligand-based drug design technique used when the 3D structure of the target receptor is unknown or to screen large compound libraries efficiently. jchr.orgdovepress.com A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the indazole class of compounds, pharmacophore models have been successfully developed to identify novel inhibitors for various targets. nih.gov A typical pharmacophore model for an indazole-based kinase inhibitor, for example, would likely include:

An aromatic ring feature corresponding to the fused benzene (B151609) ring of the indazole core.

A hydrogen bond acceptor feature from one of the indazole nitrogen atoms.

A hydrogen bond donor feature from the N-H group of the indazole (if unsubstituted, which is not the case for our target compound).

One or more hydrophobic features representing substituted groups.

In the case of this compound, a hypothetical pharmacophore model could be constructed based on its distinct structural features.

The key pharmacophoric features of this compound would likely be:

Aromatic Ring (AR): The bicyclic indazole system itself.

Hydrogen Bond Acceptor (HBA): The N2 atom of the pyrazole (B372694) ring is a potential hydrogen bond acceptor.

Hydrophobic Group (HY): The methyl group at the N1 position.

Hydrophobic/Halogen Bond Donor Group: The bromopropyl chain at the C3 position could engage in hydrophobic interactions or potentially halogen bonding.

This model could then be used as a 3D query to screen virtual libraries of compounds. Molecules from the database that match these pharmacophoric features would be identified as "hits" and prioritized for further investigation, such as through the ligand-protein docking studies described previously. dovepress.comacs.org

Below is an interactive table summarizing the potential pharmacophoric features of this compound.

| Feature Type | Location on Molecule | Potential Interaction | Importance in Binding |

| Aromatic Ring | Indazole Core | π-π stacking with aromatic amino acids (e.g., Phe, Tyr) | High |

| Hydrogen Bond Acceptor | N2 of Pyrazole Ring | Hydrogen bonding with donor residues (e.g., backbone NH groups) | High |

| Hydrophobic Group | N1-methyl group | Van der Waals interactions in hydrophobic pockets | Medium |

| Hydrophobic Group | Propyl chain | Interactions within hydrophobic sub-pockets | Medium-High |

| Halogen Bond Donor | Bromine atom | Interaction with electron-rich atoms (e.g., backbone carbonyl oxygen) | Medium |

Note: This table represents a hypothetical pharmacophore model for this compound based on its chemical structure and general principles of pharmacophore modeling for related compounds.

Exploration of Molecular Interactions and Biochemical Activities in Vitro Research

Potential as a Chemical Research Probe or Tool

The chemical compound 3-(3-Bromopropyl)-1-methyl-1H-indazole possesses structural features that suggest its potential as a valuable chemical research probe or tool. The core of this potential lies in its bifunctional nature: the indazole scaffold can serve as a recognition element for specific protein targets, while the bromopropyl group acts as a reactive moiety capable of forming covalent bonds with nucleophilic residues on these targets. Indazole derivatives are well-established pharmacophores known to interact with a variety of enzymes, particularly kinases. The inclusion of an alkylating agent, such as the bromopropyl group, transforms a potentially reversible interaction into an irreversible one, a key feature for many chemical biology applications.

Utility in Affinity-Based Proteomics or Target Identification

Affinity-based proteomics aims to identify the cellular targets of a small molecule. In this context, this compound could be employed as a covalent probe to identify its protein binding partners within a complex biological sample, such as a cell lysate. The general workflow for such an application would involve the synthesis of a tagged version of the compound.

The core principle relies on the bromopropyl group's ability to undergo nucleophilic substitution with amino acid residues like cysteine, lysine, or histidine on a target protein. This reaction forms a stable, covalent bond, permanently linking the probe to its target. The indazole portion of the molecule would guide the probe to specific binding sites, increasing the selectivity of the labeling.

A typical experimental design for target identification using a probe like this compound would involve several key steps. First, a modified version of the probe containing a reporter tag (e.g., biotin (B1667282) or a clickable alkyne group) would be synthesized. This tagged probe would then be incubated with a proteome. After the covalent reaction has occurred, the tagged proteins are enriched and isolated, often using affinity chromatography (e.g., streptavidin beads for a biotin tag). Finally, the isolated proteins are identified using mass spectrometry-based proteomic techniques. This approach allows for the unbiased identification of proteins that interact with the indazole scaffold.

| Component | Function in Affinity-Based Proteomics | Potential Target Residues |

| 1-methyl-1H-indazole | Recognition motif, provides binding affinity and selectivity for target proteins (e.g., kinases). | Binds to specific pockets, such as ATP-binding sites. |

| 3-Bromopropyl Group | Reactive "warhead" for covalent bond formation. | Cysteine (thiol group), Lysine (amino group), Histidine (imidazole group). |

| Reporter Tag (hypothetical) | Enables enrichment and detection of labeled proteins. | Not applicable. |

Application in Chemical Biology for Modulating Specific Biological Processes

In chemical biology, small molecules are used to study and manipulate biological systems. A covalent probe like this compound could serve as a tool to irreversibly inhibit the function of a specific protein, thereby allowing researchers to study the consequences of that protein's inactivation. This is particularly useful for validating potential drug targets.

The indazole core is a common feature in many kinase inhibitors. By incorporating a reactive bromopropyl group, a reversible inhibitor can be converted into an irreversible one. This can offer several advantages, such as prolonged duration of action and increased potency. For example, if this compound were to target a specific kinase, its covalent binding would permanently block the enzyme's activity. This would allow for a more definitive assessment of the kinase's role in a particular signaling pathway or cellular process.

The application of such a probe would involve treating cells or organisms with the compound and observing the resulting phenotypic changes. These changes could be at the molecular level (e.g., alterations in protein phosphorylation) or at the cellular level (e.g., inhibition of cell proliferation or induction of apoptosis). The selectivity of the probe would be crucial for ensuring that the observed effects are due to the inhibition of the intended target and not off-target interactions.

| Application Area | Mechanism of Action | Potential Biological Outcome |

| Target Validation | Irreversible inhibition of a specific protein target (e.g., a kinase). | Elucidation of the protein's role in cellular signaling pathways. |

| Covalent Enzyme Inhibition | Covalent modification of a key active site residue. | Long-lasting blockade of enzyme function for studying downstream effects. |

| Modulation of Protein-Protein Interactions | Covalent modification of a protein at an interaction interface. | Disruption or stabilization of protein complexes to study their function. |

Advanced Applications and Future Research Directions

Role as a Building Block in Complex Chemical Synthesis

The utility of 3-(3-Bromopropyl)-1-methyl-1h-indazole as a versatile building block is rooted in the dual reactivity of its structure. The indazole scaffold itself is a crucial element in many biologically active compounds. nih.gov The bromopropyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. This makes the compound an ideal starting material for creating libraries of novel indazole derivatives.

Synthetic chemists can leverage this reactivity to construct complex molecules for applications in medicinal chemistry and materials science. researchgate.netdntb.gov.ua For instance, the bromide can be displaced by amines, thiols, azides, or carbanions to append new side chains, thereby systematically modifying the compound's physicochemical properties. This strategic functionalization is central to the development of new pharmaceutical candidates and agrochemicals. chemimpex.combloomtechz.com The N-methylated indazole core provides a stable, defined regioisomeric starting point, which is crucial as the biological activity of N-alkylated indazoles can be highly dependent on the position of the alkyl group. beilstein-journals.orgnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Alkyl Azide |

| Amination | Ammonia (NH₃) or Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |

| Thiolation | Sodium Hydrosulfide (NaSH) | Thiol |

| Ether Formation | Sodium Alkoxide (RONa) | Ether |

| Cyanation | Sodium Cyanide (NaCN) | Nitrile |

Design and Synthesis of Functional Materials Incorporating the Indazole Motif

The indazole motif is being explored for its potential in materials science, including the development of advanced polymers and coatings. chemimpex.combloomtechz.com The incorporation of this compound into polymer backbones or as a pendant group can impart specific properties such as enhanced thermal stability, altered electronic characteristics, or improved resistance to environmental degradation. chemimpex.com

Future research could focus on synthesizing novel monomers derived from this compound. For example, the bromopropyl group could be converted to a polymerizable functional group like an acrylate (B77674) or a vinyl group. The resulting indazole-containing monomers could then be used in polymerization reactions to create functional materials with tailored properties for applications in electronics, optics, or specialized coatings.

Application in Fragment-Based Ligand Discovery (as a core fragment)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. princeton.edu This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. nih.gov

The indazole scaffold is a well-established core fragment in FBDD. It has been successfully utilized to develop inhibitors for various protein targets, including kinases like AXL and chaperones like Hsp90. nih.govnih.gov this compound, with its defined structure and vector for chemical elaboration (the bromopropyl tail), is an excellent candidate for inclusion in fragment libraries. Researchers can use the indazole core to anchor the fragment to a target protein and then explore the chemical space around the binding pocket by modifying the side chain, potentially leading to the discovery of novel and potent inhibitors. nih.gov

Development of Novel Synthetic Methodologies for Brominated and N-Alkylated Indazoles

The synthesis of specifically substituted indazoles, particularly those with controlled N-alkylation and halogenation patterns, is a significant area of research. beilstein-journals.orgnih.gov The development of efficient and regioselective synthetic methods is crucial for accessing novel chemical matter for drug discovery and other applications.

Recent advancements include:

Regioselective N-Alkylation: Achieving selective alkylation at the N-1 or N-2 position of the indazole ring is often challenging, as reactions can yield a mixture of isomers. nih.gov Research into the effects of bases, solvents, and the electronic nature of substituents on the indazole ring has led to more controlled N-alkylation protocols. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N-1 regioselectivity for certain substituted indazoles. beilstein-journals.org

Regioselective Bromination: Methods for the direct and regioselective bromination of the indazole core are also being developed. nih.gov For example, a direct C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by palladium-catalyzed cross-coupling reactions to introduce further diversity. nih.gov

Metal-Free Halogenation: To align with green chemistry principles, metal-free methods for the direct C-H halogenation of indazoles using reagents like N-bromosuccinimide (NBS) are being explored. rsc.org These methods offer an environmentally friendlier alternative to traditional halogenation techniques. rsc.org

Future work will likely focus on expanding the scope of these reactions and developing catalytic, enantioselective methods for synthesizing chiral indazole derivatives.

In-depth Mechanistic Studies of Molecular Interactions

Understanding the molecular interactions of indazole-containing compounds is key to designing more effective molecules. Computational methods, such as Density Functional Theory (DFT), are increasingly being used to study reaction mechanisms and predict regioselectivity in indazole synthesis. nih.govbeilstein-journals.org

For example, DFT calculations have been used to elucidate the mechanisms behind the N-1 versus N-2 alkylation of indazoles, suggesting that chelation and non-covalent interactions can drive the formation of a specific regioisomer. beilstein-journals.org These in-depth mechanistic studies provide a theoretical framework that can guide experimental design, leading to more efficient and selective synthetic strategies. Further research in this area could involve studying the conformational preferences of the bromopropyl side chain in this compound and how it influences binding to biological targets.

Exploration of Bioorthogonal Derivatization for Labeling and Imaging in Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions are invaluable for labeling and imaging biomolecules in their natural environment. nih.govrsc.org

The reactive bromopropyl group of this compound serves as a potential anchor for introducing bioorthogonal functionalities. For example, it can be converted to an azide or an alkyne. These groups can then participate in highly specific "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, or in reactions with tetrazine dyes. researchgate.netuni-wuerzburg.de This would allow researchers to attach fluorescent probes or other tags to the indazole scaffold. If a molecule derived from this compound is found to bind to a specific cellular target, this strategy could be used to visualize the target in living cells, providing valuable insights into its biological function. nih.govuni-wuerzburg.de

Sustainable and Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the pharmaceutical and chemical industries. rsc.orgresearchgate.net For indazole synthesis, this translates to developing processes that are more efficient, use less hazardous materials, and are more environmentally benign. benthamdirect.comacs.org

Recent green approaches to indazole synthesis include:

Catalyst-Based Methods: The use of transition-metal catalysts and acid-base catalysis has improved the efficiency and selectivity of indazole synthesis. benthamdirect.com Heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, are being developed to facilitate easier separation and recycling. acs.orgnih.gov

Visible-Light Photoredox Catalysis: This technique uses visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional methods that often require high temperatures or harsh reagents. rsc.orgresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents like DMF with greener alternatives such as PEG-400 or even performing reactions in water is a key focus. rsc.orgacs.org

Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a major goal, reducing both cost and environmental impact. researchgate.net

Future research will continue to push for more sustainable synthetic routes to brominated and N-alkylated indazoles like this compound, focusing on atom economy, energy efficiency, and the use of renewable resources. rsc.orgbenthamdirect.com

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromopropyl)-1-methyl-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 1-methyl-1H-indazole with 1,3-dibromopropane under basic conditions (e.g., KOH or NaH in DMF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of indazole to dibromopropane) and temperature (60–80°C for 12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Kinetic monitoring by TLC or HPLC is recommended to avoid over-alkylation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of techniques:

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) .

- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., methyl group at N1, bromopropyl chain at C3). Key signals: δ 4.25 (t, J=6.5 Hz, -CH2Br), δ 3.95 (s, N-CH3) .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ at m/z 283.04) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The bromopropyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for kinase inhibitors. It also serves as a precursor for introducing thiols or amines via nucleophilic substitution (e.g., with NaN3 followed by Staudinger reduction) . Biological screening against cancer cell lines (e.g., MTT assays) often follows structural diversification .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states and activation energies for Pd-catalyzed couplings. For example, the C-Br bond dissociation energy (~65 kcal/mol) predicts facile oxidative addition to Pd(0). Solvent effects (DMF vs. THF) are modeled using the SMD continuum approach to optimize catalytic systems .

Q. What crystallographic insights exist for bromopropyl-substituted indazole derivatives, and how do they inform SAR studies?

- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., 2-(4-{3-[1-(3-Bromopropyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-yl-idene]prop-1-enyl}-3-cyano-5,5-dimethyl-2,5-dihydrofuran-2-ylidene)malononitrile) reveals planar indazole rings and bromopropyl chain conformations. Dihedral angles (~7–10°) between indazole and adjacent rings suggest steric constraints affecting target binding. These data guide SAR by highlighting substituent tolerance .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using:

- Dose-response curves (IC50 values across 3+ replicates).

- Off-target profiling (e.g., CYP450 inhibition assays) to rule out non-specific effects.

- Metabolic stability tests (microsomal incubation, LC-MS analysis) to assess compound degradation .

Q. What strategies improve the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Use flow chemistry to enhance heat/mass transfer during alkylation (residence time: 30 min at 100°C).

- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for easier purification.

- Employ catalytic tetrabutylammonium bromide (TBAB) to accelerate reaction kinetics .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, H-7), δ 4.25 (t, J=6.5 Hz, -CH2Br) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140.2 (C-3), δ 33.8 (-CH2Br), δ 38.5 (N-CH3) | |

| IR (KBr) | 2950 cm⁻¹ (C-H stretch), 560 cm⁻¹ (C-Br) |

Table 2 : Optimized Reaction Conditions for Derivative Synthesis

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 (5 mol%), K2CO3, DMF/H2O (3:1), 80°C, 6h | 82% | |

| Azide Substitution | NaN3, DMF, 60°C, 12h | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.